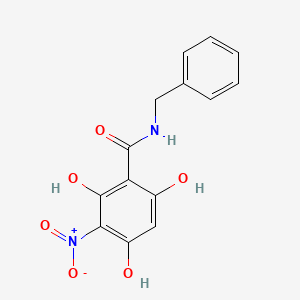![molecular formula C16H11N B14286449 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine CAS No. 117635-48-0](/img/structure/B14286449.png)
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is a chemical compound that belongs to the class of 1,3-diynes. This compound features a pyridine ring substituted with a butadiyne chain, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine typically involves the coupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of the catalysts at 60°C for 10 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks the pyridine ring.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Contains methoxy groups instead of the methyl group.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar but with different substitution patterns on the phenyl rings.
Uniqueness
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Propriétés
| 117635-48-0 | |
Formule moléculaire |
C16H11N |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C16H11N/c1-14-9-11-15(12-10-14)6-2-3-7-16-8-4-5-13-17-16/h4-5,8-13H,1H3 |
Clé InChI |
PQBZSTAYKLHVJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


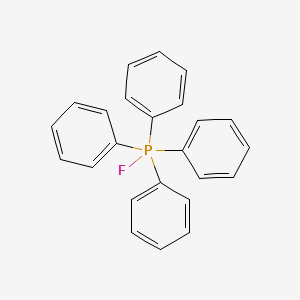

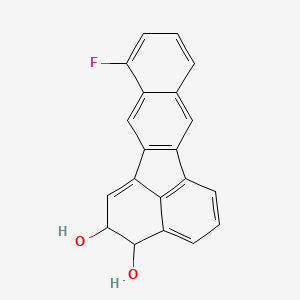
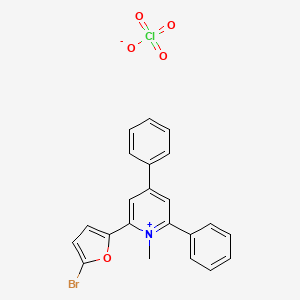

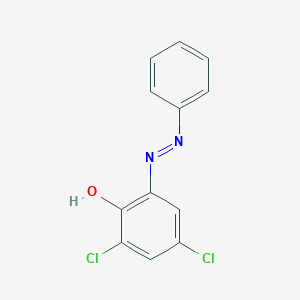
![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
